1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE
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Overview
Description
1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a tolyl group, and a tosylated oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as methyl iodide.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride in the presence of a base, such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tosyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: A simpler analog with a piperazine ring and a methyl group.
p-Tolyl Oxazole: Contains the oxazole ring and tolyl group but lacks the piperazine moiety.
Tosylated Compounds: Various compounds with a tosyl group attached to different core structures.
Uniqueness
1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-4-8-18(9-5-16)20-23-21(22(28-20)25-14-12-24(3)13-15-25)29(26,27)19-10-6-17(2)7-11-19/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDSGZWSIQEMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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